molecular formula C19H20N2OS B4680150 3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No. B4680150
M. Wt: 324.4 g/mol
InChI Key: HFMDEGZRMJLTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzothiazole derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. Inhibition of PDEs can lead to the activation of various signaling pathways, including the cAMP and cGMP pathways, which can result in the inhibition of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for the growth and spread of cancer cells. This compound has also been shown to have anti-oxidant effects, which can protect cells from oxidative damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities with a good yield. It has also been extensively studied for its biological activities, which makes it a valuable tool for scientific research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For its study include investigating its mechanism of action, potential use in combination with other drugs or therapies, and safety and toxicity in vivo.

Scientific Research Applications

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial effects against various bacteria and fungi.

properties

IUPAC Name

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-15-7-5-14(6-8-15)19-21-16-11-13(3)4-9-17(16)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDEGZRMJLTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 2
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 4
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 6
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.